1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine is a heterocyclic compound that features a unique structure combining pyrrole and thiatriazine rings
Preparation Methods
The synthesis of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with a thiatriazine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and cost-effective .
Chemical Reactions Analysis
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a promising candidate for cancer therapy.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione:
2,4H-Pyrrolo[1,2-][1,2,4,6]thiatriazine:
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
745828-37-9 |
---|---|
Molecular Formula |
C5H5N3S |
Molecular Weight |
139.18 g/mol |
IUPAC Name |
1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine |
InChI |
InChI=1S/C5H5N3S/c1-2-5-7-9-6-4-8(5)3-1/h1-4,7H |
InChI Key |
IOYSXSZJSULQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NSNC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.